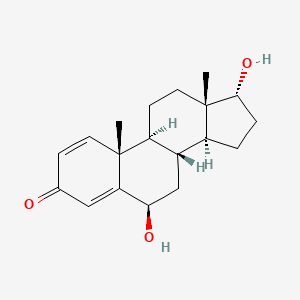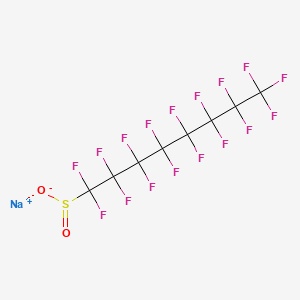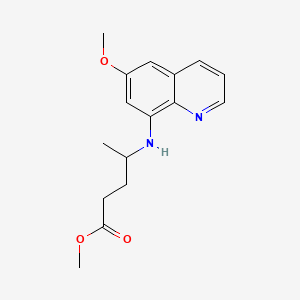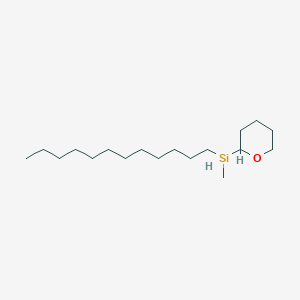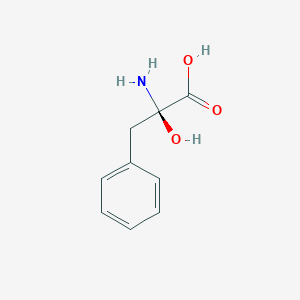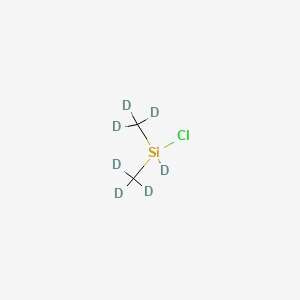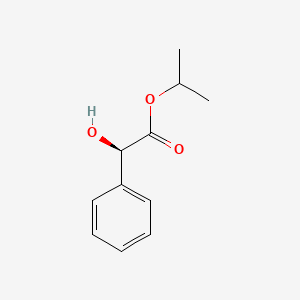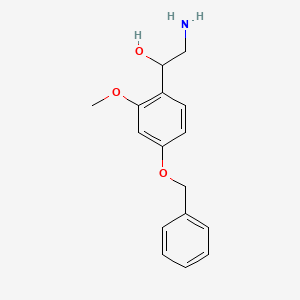
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a benzamide core substituted with two fluorine atoms at the 3 and 5 positions, and a thiazole ring attached to the nitrogen atom of the amide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Thiazole Ring to the Benzamide Core: The thiazole derivative is then reacted with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms on the benzene ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron or aluminum chloride.
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce new functional groups onto the benzene ring, while nucleophilic substitution can modify the thiazole ring.
科学研究应用
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
相似化合物的比较
Similar Compounds
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Features a thiazole ring and fluorine substitutions.
N-(5-methyl-1,3-thiazol-2-yl)benzamide: Lacks the fluorine substitutions.
3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide: Lacks the methyl group on the thiazole ring.
Uniqueness
The presence of both fluorine atoms and the thiazole ring in this compound contributes to its unique chemical and biological properties. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the thiazole ring can provide specific interactions with biological targets.
属性
CAS 编号 |
784197-89-3 |
|---|---|
分子式 |
C11H8F2N2OS |
分子量 |
254.26 g/mol |
IUPAC 名称 |
3,5-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H8F2N2OS/c1-6-5-14-11(17-6)15-10(16)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16) |
InChI 键 |
MJTYZLXBUDROST-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


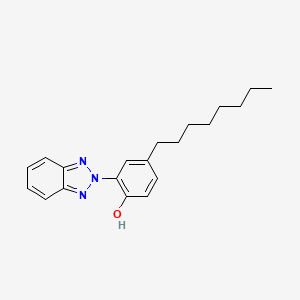
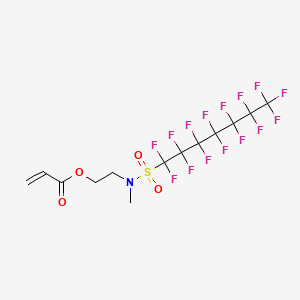
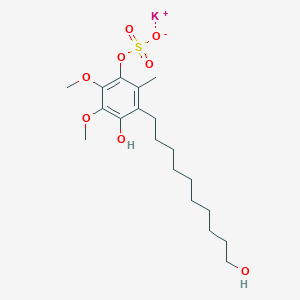
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
